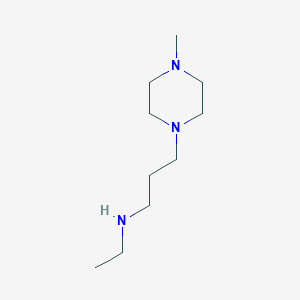

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-11-5-4-6-13-9-7-12(2)8-10-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCQNWFWUGMGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651268 | |

| Record name | N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224456-89-7 | |

| Record name | N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-amine with ethylating agents under controlled conditions. One common method is the alkylation of 3-(4-methylpiperazin-1-yl)propan-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor in drug synthesis.

Neuropharmacology

Research indicates that this compound may exhibit properties that can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for developing treatments for conditions like depression and anxiety.

Case Study: A study published in Nature Biotechnology explored the use of lipid nanoparticles for gene delivery in pulmonary applications. The research highlighted how compounds like this compound can enhance the efficacy of gene editing tools like CRISPR-Cas9, particularly in targeting lung diseases .

Drug Development

N-ethyl derivatives of piperazine compounds are often utilized in synthesizing various pharmaceuticals due to their ability to modify pharmacokinetic properties.

Example: The compound serves as a precursor in synthesizing Bosutinib (SKI-606), an inhibitor used in treating chronic myelogenous leukemia by targeting BCR-ABL and Src tyrosine kinases .

Gene Therapy

The compound is being explored for its role in nonviral gene therapy approaches. Its ability to form complexes with nucleic acids makes it a candidate for developing delivery systems that can effectively transport genetic material into cells.

Research Findings: A recent study focused on the combinatorial design of nanoparticles for pulmonary mRNA delivery noted that compounds similar to this compound could achieve efficient gene editing outcomes when delivered via inhalation methods .

Cancer Research

In cancer research, derivatives of this compound have been tested for their effectiveness against various cancer cell lines. The structural features of N-ethyl derivatives allow them to interact with cellular pathways involved in tumor growth.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Studies have indicated potential toxicity at higher concentrations, necessitating careful evaluation during application development.

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is taken up by cells via endocytosis and can modulate various signaling pathways. It has been shown to affect the activity of enzymes and receptors involved in cellular processes, leading to therapeutic effects in certain diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine with structurally related compounds:

Key Comparisons

Lipophilicity and Bioavailability The ethyl substitution in this compound increases lipophilicity compared to the N-methyl analog (logP estimated at 1.2 vs. The 4-methylpiperazine moiety, common to all listed compounds, contributes to basicity (pKa ~8.5), favoring protonation under physiological conditions and interaction with biological targets .

Synthetic Utility N-Methyl and N-ethyl derivatives are frequently used in drug discovery for their balanced solubility and reactivity. For example, compound 49 (a trypanocidal agent) was synthesized using 3-(4-methylpiperazin-1-yl)propan-1-amine as a key building block .

Biological Activity Compounds with 4-methylpiperazine groups show affinity for central nervous system (CNS) targets, such as 5-HT₁A receptors, due to the piperazine ring’s ability to mimic endogenous amines . The ethyl-substituted compound’s larger alkyl group may reduce metabolic degradation compared to methyl analogs, as seen in extended half-life studies of similar amines .

Safety and Hazards The N-methyl analog (864244-66-6) carries hazard warnings for oral toxicity (H302) and eye irritation (H319), suggesting similar risks for the ethyl derivative .

Research Findings and Data

Physicochemical Properties

| Property | This compound | N-Methyl Analog | 3-(4-Methylpiperazin-1-yl)propan-1-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.31 | 171.28 | 157.26 |

| logP (Predicted) | 1.2 | 0.8 | 0.5 |

| Water Solubility (mg/mL) | ~50 (moderate) | ~100 (high) | ~150 (high) |

| Melting Point (°C) | Not reported | Not reported | Not reported |

Biological Activity

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a compound with a piperazine moiety, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethyl group and a piperazine ring. The presence of the piperazine moiety is significant as it is often associated with various biological activities, including interactions with neurotransmitter receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Neurotransmitter Modulation:

- The compound has been studied for its potential effects on norepinephrine and serotonin systems. It acts as a modulator that can enhance the activity of these neurotransmitters, which are crucial for mood regulation and cognitive functions .

2. Antimicrobial Properties:

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. For example, related piperazine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

3. Anticancer Activity:

- Some studies have explored the anticancer properties of compounds containing similar structures. The ability of these compounds to inhibit cell proliferation in cancer cell lines has been noted, although specific data on this compound remains limited .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neurotransmitter Modulation

In a study focusing on the modulation of neurotransmitter systems, N-ethyl derivatives were shown to enhance norepinephrine reuptake inhibition, suggesting potential for treating conditions like depression and anxiety disorders.

Case Study 2: Antimicrobial Activity

A comparative analysis of piperazine derivatives indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects against ESKAPE pathogens, highlighting their therapeutic potential in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the piperazine ring or side chains can significantly influence its pharmacological profile. For instance, modifications to the ethyl group or the methyl substitution on the piperazine may enhance receptor affinity or selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine, and how is its structure confirmed?

- Methodology : Multi-step synthesis typically involves alkylation or reductive amination of precursors containing the 4-methylpiperazine moiety. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can be synthesized via debenzylation of dibenzyl-protected precursors using catalytic hydrogenation or acidolysis . Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+) and H NMR for verifying proton environments (e.g., δ 2.1–3.0 ppm for piperazine and ethyl groups) .

Q. What analytical techniques are recommended for purity assessment and characterization?

- Methodology : High-resolution mass spectrometry (HRMS) and ESI-MS are critical for molecular weight confirmation. Chromatographic methods (HPLC, UPLC) with UV detection (λmax ~255 nm) assess purity, while NMR spectroscopy (1D and 2D experiments) resolves stereochemical and conformational details. For example, coupling constants in H NMR can differentiate axial/equatorial substituents on piperazine rings .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodology : Yield optimization involves screening catalysts (e.g., copper bromide for Ullmann couplings) and reaction conditions (temperature, solvent polarity). For instance, using dimethyl sulfoxide (DMSO) as a solvent at 35°C improved coupling efficiency in analogous piperazine syntheses . Kinetic studies via in-situ FTIR or LC-MS monitoring can identify rate-limiting steps, such as imine formation or reductive amination .

Q. How should contradictory NMR or MS data be resolved during structural elucidation?

- Methodology : Discrepancies in NMR shifts (e.g., δ variations >0.1 ppm) may arise from solvent effects, pH, or tautomerism. Compare data with structurally validated analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) . For MS, isotopic pattern analysis and tandem MS/MS fragmentation distinguish isobaric impurities. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides unambiguous conformation .

Q. What strategies are used to investigate the compound’s biological targets, such as dopamine receptors?

- Methodology : Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like dopamine D3 receptors. In vitro assays (radioligand binding with H-spiperone) quantify receptor affinity, while functional assays (cAMP modulation) assess agonist/antagonist activity. Structural analogs (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides) guide SAR studies to optimize selectivity .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Mass balance analysis identifies degradation products (e.g., N-deethylation or piperazine ring oxidation). For hydrochloride salts, hygroscopicity testing (dynamic vapor sorption) ensures formulation integrity .

Q. What computational tools are recommended for modeling the compound’s interactions with enzymes or receptors?

- Methodology : Molecular dynamics simulations (GROMACS, AMBER) explore conformational flexibility in aqueous or lipid bilayer environments. Quantum mechanical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Pharmacophore models (MOE, Schrödinger) align with known active site residues (e.g., dopamine receptor transmembrane domains) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity reported across studies?

- Methodology : Cross-check assay conditions (e.g., cell lines, incubation time). For example, D3 receptor affinity may vary due to receptor glycosylation states. Use standardized reference compounds (e.g., Ethyl 4-ANPP hydrochloride) to calibrate assays . Meta-analysis of published IC50 values (e.g., ChEMBL database) identifies outliers linked to methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.